molecular formula C17H11F2N5S B11049624 3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11049624
M. Wt: 355.4 g/mol
InChI Key: SHHGYIOPUXRJAV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-DIFLUOROBENZYL)-6-[(E)-2-(3-PYRIDYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a difluorobenzyl group, a pyridyl group, and a triazolothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIFLUOROBENZYL)-6-[(E)-2-(3-PYRIDYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting with the preparation of the triazolothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluorobenzyl and pyridyl groups are then introduced via substitution reactions. Common reagents used in these reactions include halogenated intermediates and strong bases or acids to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIFLUOROBENZYL)-6-[(E)-2-(3-PYRIDYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

3-(3,5-DIFLUOROBENZYL)-6-[(E)-2-(3-PYRIDYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,5-DIFLUOROBENZYL)-6-[(E)-2-(3-PYRIDYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-DIFLUOROBENZYL)-6-[(E)-2-(2-PYRIDYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 3-(3,5-DIFLUOROBENZYL)-6-[(E)-2-(4-PYRIDYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

The uniqueness of 3-(3,5-DIFLUOROBENZYL)-6-[(E)-2-(3-PYRIDYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C17H11F2N5S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11F2N5S/c18-13-6-12(7-14(19)9-13)8-15-21-22-17-24(15)23-16(25-17)4-3-11-2-1-5-20-10-11/h1-7,9-10H,8H2/b4-3+

InChI Key

SHHGYIOPUXRJAV-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F

Canonical SMILES

C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.